molecular formula C14H13N5O2 B11037674 1-acetyl-4-{[4-(4H-1,2,4-triazol-4-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-{[4-(4H-1,2,4-triazol-4-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11037674
M. Wt: 283.29 g/mol
InChI Key: ZNDILJDHIIIJMK-UHFFFAOYSA-N
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Description

1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a triazole ring, a pyrrolone ring, and an anilino group

Preparation Methods

The synthesis of 1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, its anticancer activity may be attributed to its ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with target proteins, enhancing its binding affinity and specificity .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1-acetyl-3-[4-(1,2,4-triazol-4-yl)anilino]-2H-pyrrol-5-one

InChI

InChI=1S/C14H13N5O2/c1-10(20)19-7-12(6-14(19)21)17-11-2-4-13(5-3-11)18-8-15-16-9-18/h2-6,8-9,17H,7H2,1H3

InChI Key

ZNDILJDHIIIJMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)N3C=NN=C3

Origin of Product

United States

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